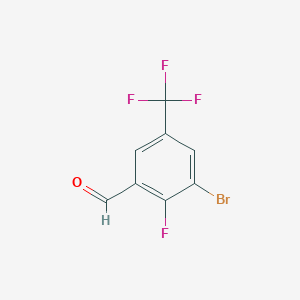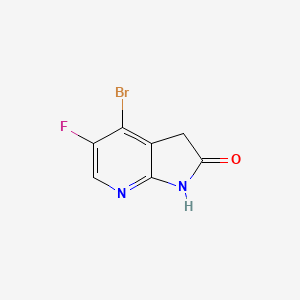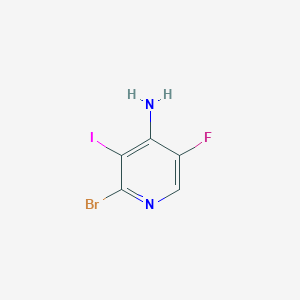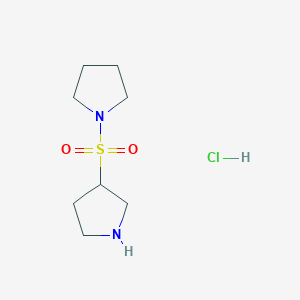
1-ピロリジンスルホン酸ピロリジン塩酸塩
概要
説明
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
科学的研究の応用
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, including the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biochemical pathways, depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, including antitumor activity .
生化学分析
Biochemical Properties
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as carbonic anhydrase, which is involved in various physiological processes including respiration and acid-base balance . The sulfonyl group in 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride forms strong interactions with the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their function and stability.
Cellular Effects
The effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride on cells and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways . For instance, it may inhibit the activity of kinases, which are crucial for signal transduction and cellular communication. Furthermore, 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can affect gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride involves its binding interactions with target biomolecules. The compound’s sulfonyl group forms covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or activation of their activity . This interaction can result in conformational changes in the enzyme structure, affecting its function. Additionally, 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can change over time due to its stability and degradation properties . This compound is generally stable under standard storage conditions, but its activity may decrease over prolonged periods or under specific environmental conditions. Long-term exposure to 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, its interaction with carbonic anhydrase can influence the production of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation.
Transport and Distribution
The transport and distribution of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce pyrrolidine derivatives .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the sulfonyl group.
Pyrrolidine-2,5-dione: A derivative with a different functional group.
Prolinol: A hydroxylated derivative of pyrrolidine
Uniqueness
3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with proteins and other biomolecules, making it valuable in various research and industrial applications .
特性
IUPAC Name |
1-pyrrolidin-3-ylsulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBUKOZHTCGRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



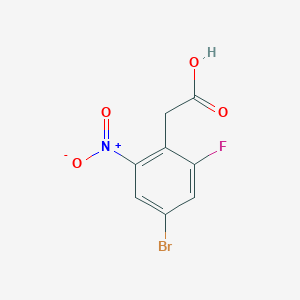
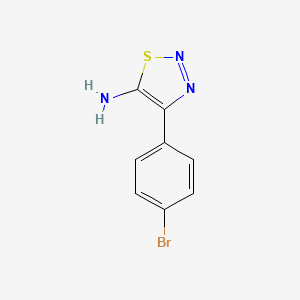
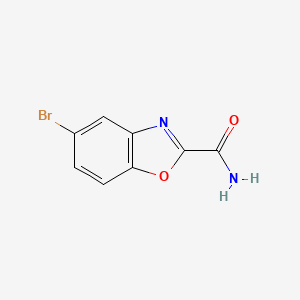
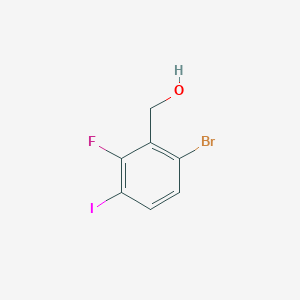
![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)
![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)
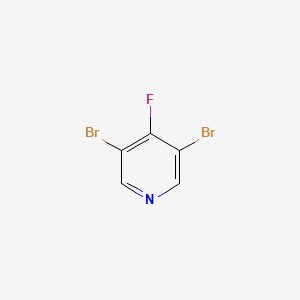
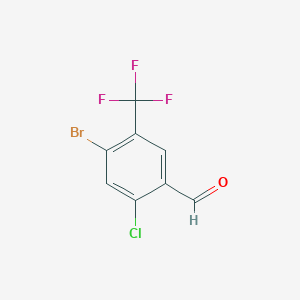
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)
